(E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
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Overview
Description
(E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Formation of the diazenyl group: This typically involves diazotization reactions followed by azo coupling.
Final assembly: The final step involves coupling the various intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It could influence cellular signaling pathways, altering cellular responses and functions.
Interaction with nucleic acids: The compound might bind to DNA or RNA, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((4-chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
- (E)-1-((4-bromophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
- (E)-1-((4-methylphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
Uniqueness
(E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it distinct from its analogs.
Properties
CAS No. |
1006996-42-4 |
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Molecular Formula |
C24H23FN4O3S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H23FN4O3S/c25-19-6-12-23(13-7-19)33(31,32)29-16-14-18(15-17-29)24(30)26-20-8-10-22(11-9-20)28-27-21-4-2-1-3-5-21/h1-13,18H,14-17H2,(H,26,30) |
InChI Key |
NOBLOZTYSTVQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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